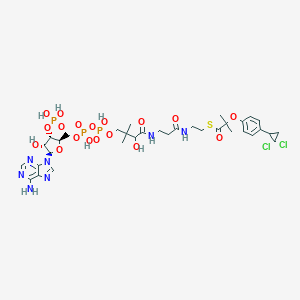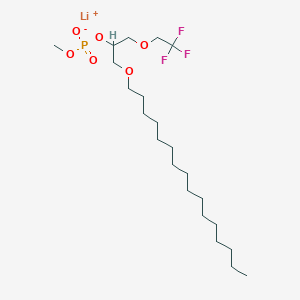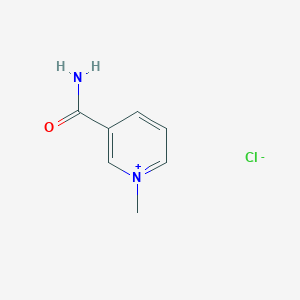
Methyl 6-hydroxy-1H-indole-3-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of methyl 6-hydroxy-1H-indole-3-carboxylate involves several methodologies, including regioselective dibromination and stereoselective synthesis approaches. For instance, regioselective dibromination of methyl indole-3-carboxylate with bromine in acetic acid yields methyl 5,6-dibromoindole-3-carboxylate, a precursor for further chemical transformations into 5,6-dibromoindole derivatives, showcasing the compound's versatility in synthesis pathways (Parsons et al., 2011). Another approach involves the stereoselective synthesis of methyl 3α-ethyl-1,2,3,4,6,7,12,12bβ-octahydroindolo[2,3-a]quinolizine-1α-carboxylate, demonstrating the compound's utility in preparing tacamine-type indole alkaloids (Lounasmaa et al., 1996).
Molecular Structure Analysis
Investigations into the molecular structure of this compound derivatives reveal insights into their solid-state structure and conformational dynamics. Synthesis and structural investigations of new methyl indole-3-carboxylate derivatives have provided valuable information on their solid-state NMR spectroscopy and X-ray diffraction measurements, which aid in understanding the compound's molecular geometry and electronic structure (Niemyjska et al., 2012).
Chemical Reactions and Properties
This compound undergoes various chemical reactions, including cross-dehydrogenative coupling, demonstrating its reactivity and utility in synthesizing indole derivatives. An efficient method for synthesizing 1-methyl-1H-indole-3-carboxylates showcases the compound's versatility in organic synthesis, highlighting its role in creating functionally diverse molecules (Akbari & Faryabi, 2022).
Physical Properties Analysis
The physical properties of this compound, including its spectroscopic characteristics, have been explored through computational studies. For example, a combined experimental and theoretical study on the electronic structure, hydrogen bonding, and spectral features of methyl 1H-indol-5-carboxylate provides insights into its ground state geometry, molecular properties, and electronic structure, aiding in the understanding of its physical properties (Srivastava et al., 2017).
Chemical Properties Analysis
The chemical properties of this compound, including its reactivity and interaction with various reagents, are crucial for its application in synthesis. The catalyst-free synthesis of 6-hydroxy indoles from carboxymethyl cyclohexadienones and primary amines demonstrates the compound's reactivity and potential for creating hydroxy indoles, which are valuable in further synthetic applications (Reddy et al., 2017).
Scientific Research Applications
Synthesis of Tryptophan Derivatives:
- Novel 3,4-fused tryptophan analogues, including variants of Methyl 6-hydroxy-1H-indole-3-carboxylate, have been synthesized for peptide/peptoid conformation elucidation studies. These derivatives bridge the α-carbon and the 4-position of the indole ring, limiting the side chain's conformational flexibility while allowing further derivatization of the amine and carboxylic acid groups (Horwell et al., 1994).
Dibromination and Synthesis Applications:
- Methyl indole-3-carboxylate treated with bromine in acetic acid yields methyl 5,6-dibromoindole-3-carboxylate. This compound is a key building block in synthesizing natural and non-natural 5,6-dibromoindole derivatives, including meridianin F and 5,6-dibromo-2'-demethylaplysinopsin (Parsons et al., 2011).
Anti-hepatitis B Virus Activities:
- A series of ethyl 5-hydroxyindole-3-carboxylates, including ethyl 5-hydroxy-1H-indole-3-carboxylate derivatives, have been synthesized and evaluated for anti-hepatitis B virus activities. Among these, specific compounds showed significant anti-HBV activity, more potent than the positive control lamivudine (Zhao et al., 2006).
Novel Method for Synthesis:
- An efficient method for synthesizing 1-methyl-1H-indole-3-carboxylates via cross-dehydrogenative coupling using Cu(II) as a catalyst has been reported. This method is significant for the preparation of indole derivatives and offers good to excellent yields (Akbari & Faryabi, 2023).
Synthesis of Novel Indole-2-carboxylic Acids:
- Novel methods for synthesizing 3-hydroxy, 3-alkoxy, and 3-alkyl indole-2-carboxylic acids and esters, which include derivatives of this compound, have been developed using Dieckmann cyclization and Ullmann reaction processes (Unangst et al., 1987).
Safety and Hazards
Mechanism of Action
Target of Action
Methyl 6-hydroxy-1H-indole-3-carboxylate, like many indole derivatives, is known to interact with multiple receptors .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes at the molecular level that can result in various biological effects .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect multiple biochemical pathways.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives, it can be inferred that the compound may have diverse effects at the molecular and cellular levels .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets. For instance, this compound should be stored in an inert atmosphere at 2-8°C .
Biochemical Analysis
Biochemical Properties
Indole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Cellular Effects
Indole derivatives have been shown to have broad-spectrum biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Molecular Mechanism
Indole derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Indole and its derivatives are known to be involved in the metabolism of tryptophan .
properties
IUPAC Name |
methyl 6-hydroxy-1H-indole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-14-10(13)8-5-11-9-4-6(12)2-3-7(8)9/h2-5,11-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYZMJHNFWMBBQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC2=C1C=CC(=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101277425 | |
| Record name | Methyl 6-hydroxy-1H-indole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101277425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
112332-97-5 | |
| Record name | Methyl 6-hydroxy-1H-indole-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=112332-97-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 6-hydroxy-1H-indole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101277425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



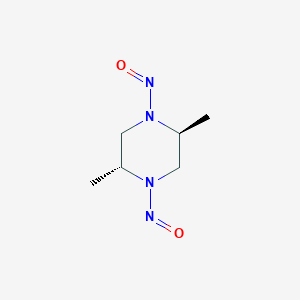
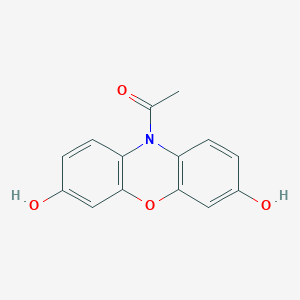
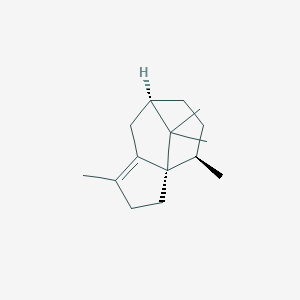
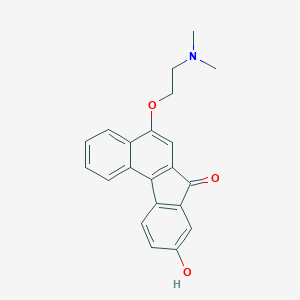

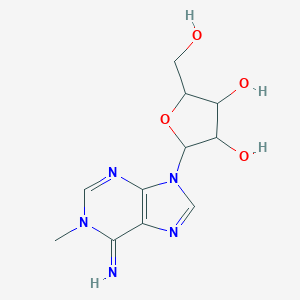
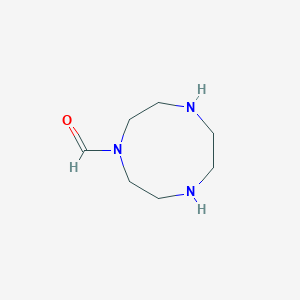
![(2E,4E,6E,8E,10E)-N'-[(2S)-1-[[(4'R,6S,11aS)-4'-methyl-1'-[(2S)-2-[[(2S)-2-(methylamino)propanoyl]amino]propanoyl]-1,3,7-trioxospiro[5,6,9,10,11,11a-hexahydropyrrolo[1,2-e][1,5]oxazonine-2,2'-pyrrolidine]-6-yl]amino]-1-oxo-3-phenylpropan-2-yl]-N-(2-hydroxy-5-oxocyclopenten-1-yl)dodeca-2,4,6,8,10-pentaenediamide](/img/structure/B49730.png)
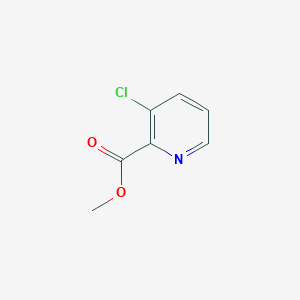
![6-Methyl-1-azabicyclo[3.2.0]heptan-7-one](/img/structure/B49734.png)
